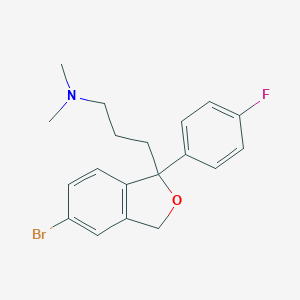

2-(5-Ethyl-2-pyridyl)ethyl Tosylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

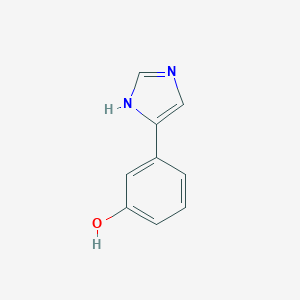

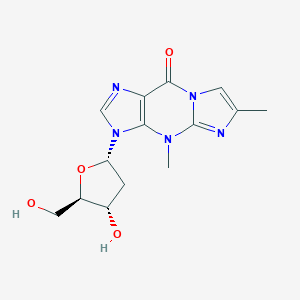

2-(5-Ethyl-2-pyridyl)ethyl Tosylate is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and protecting groups that share the pyridyl moiety, which can offer insights into the behavior and properties of similar compounds. For instance, 2-(pyridin-2-yl)ethanol is used as a protecting group for carboxylic acids and can be selectively removed after polymerization . Similarly, ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate is a compound synthesized from a pyridine derivative and has herbicidal properties . These studies suggest that pyridyl-based compounds can be versatile in their applications, ranging from polymer science to agriculture.

Synthesis Analysis

The synthesis of pyridyl-based compounds involves various starting materials and conditions. For example, the monomer 2-(pyridin-2-yl)ethyl methacrylate was synthesized and used for polymerization . Another compound, ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate, was synthesized in a two-step process starting from a chloro-difluoromethoxy pyridine . These methods demonstrate the complexity and specificity required in the synthesis of pyridyl derivatives, which would likely apply to the synthesis of 2-(5-Ethyl-2-pyridyl)ethyl Tosylate as well.

Molecular Structure Analysis

The molecular structure of pyridyl-based compounds is crucial for their function. The stability of the 2-(pyridin-2-yl)ethyl group under acidic and alkaline conditions, as well as its ability to be cleaved under certain conditions, is a key feature for its use as a protecting group . The specific substituents on the pyridine ring, such as the ethyl group in 2-(5-Ethyl-2-pyridyl)ethyl Tosylate, would influence the compound's reactivity and stability.

Chemical Reactions Analysis

The chemical reactivity of pyridyl-based compounds varies depending on their structure. The 2-(pyridin-2-yl)ethyl group can be cleaved chemically or thermally, which is useful in polymer science . The stability of the 2-(2-pyridyl)ethyl and 2-(4-pyridyl)ethyl groups in DNA synthesis indicates that these groups can be used as protecting groups and removed under mild conditions . These reactions are relevant to understanding the potential reactivity of 2-(5-Ethyl-2-pyridyl)ethyl Tosylate in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridyl-based compounds are influenced by their molecular structure. The stability of the 2-(pyridin-2-yl)ethyl group under different conditions suggests that it has specific physical properties that allow it to resist certain types of cleavage . The effectiveness of bis(diisopropylamino)chlorophosphine in the preparation of alkoxyphosphines indicates that the choice of reagents and protecting groups can significantly affect the physical properties of the resulting compounds . These insights can be extrapolated to predict the properties of 2-(5-Ethyl-2-pyridyl)ethyl Tosylate, such as solubility, stability, and reactivity.

Applications De Recherche Scientifique

Hybrid Catalysts in Synthesis

The synthesis of pyranopyrimidine scaffolds, which could be related to the structural motif of 2-(5-Ethyl-2-pyridyl)ethyl Tosylate, has been a subject of interest due to its application in medicinal and pharmaceutical industries. A comprehensive review by Parmar et al. (2023) on hybrid catalysts' importance towards synthesizing 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones emphasizes the use of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for developing these scaffolds through multicomponent reactions. This approach underlines the potential utility of 2-(5-Ethyl-2-pyridyl)ethyl Tosylate in facilitating the synthesis of bioactive compounds or as a precursor in complex chemical transformations (Parmar, Vala, & Patel, 2023).

Variability in Chemistry of Pyridine Derivatives

The chemistry of pyridine derivatives, akin to 2-(5-Ethyl-2-pyridyl)ethyl Tosylate, offers a wide array of properties and applications. Boča, Jameson, and Linert (2011) reviewed the chemistry and properties of bis-(benzimidazol-2-yl)-pyridine and bis-(benzthiazol-2-yl)-pyridine complexes, highlighting the preparation and spectroscopic properties of these compounds. Their work suggests that the structural and electronic variability inherent in pyridine derivatives can be harnessed for developing materials with specific magnetic, biological, or electrochemical activities, which may extend to compounds like 2-(5-Ethyl-2-pyridyl)ethyl Tosylate (Boča, Jameson, & Linert, 2011).

Pharmacological Aspects of Pyridone Scaffolds

Amer et al. (2021) focused on the chemistry and pharmacological aspects of 2-pyridone scaffolds, which share a pyridine core with 2-(5-Ethyl-2-pyridyl)ethyl Tosylate. This review systematically evaluates the pharmacological properties of various substituted 2-pyridones, underscoring their significance as versatile scaffolds for biological applications. Given the synthetic versatility of pyridine derivatives, 2-(5-Ethyl-2-pyridyl)ethyl Tosylate could similarly be utilized in the synthesis of pharmacologically active molecules (Amer, Aziz, Shehab, Abdellattif, & Mouneir, 2021).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propriétés

IUPAC Name |

2-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-3-14-6-7-15(17-12-14)10-11-20-21(18,19)16-8-4-13(2)5-9-16/h4-9,12H,3,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKOJAMQAAPMRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460656 |

Source

|

| Record name | 2-(5-Ethyl-2-pyridyl)ethyl Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Ethyl-2-pyridyl)ethyl Tosylate | |

CAS RN |

144809-27-8 |

Source

|

| Record name | 2-(5-Ethyl-2-pyridyl)ethyl Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B138975.png)

![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)

![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)